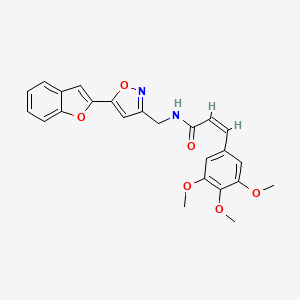

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

This acrylamide derivative features a benzofuran-isoxazole core linked to a 3,4,5-trimethoxyphenyl group via an acrylamide bridge. The benzofuran ring enhances aromatic stacking interactions, while the 3,4,5-trimethoxyphenyl group is associated with improved membrane permeability and bioactivity in medicinal chemistry contexts .

Properties

IUPAC Name |

(Z)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-28-21-10-15(11-22(29-2)24(21)30-3)8-9-23(27)25-14-17-13-20(32-26-17)19-12-16-6-4-5-7-18(16)31-19/h4-13H,14H2,1-3H3,(H,25,27)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRTCFXPBMJOX-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzofuran derivatives One common approach is the cyclization of o-hydroxybenzaldehydes with malonic acid derivatives under acidic conditions to form benzofuran rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of high-purity compounds while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its biological activities, such as antioxidant and antimicrobial properties, make it a valuable tool in biological studies.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.

Industry: The compound's unique properties may be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to the donation of electrons to neutralize free radicals, while its antimicrobial properties may result from the disruption of microbial cell membranes.

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished by its benzofuran-isoxazole hybrid core , which contrasts with related acrylamide derivatives:

- Compound 3 (): Contains a furan-oxazolone core instead of benzofuran-isoxazole. The oxazolone ring introduces a lactone group, altering electronic properties and reducing aromaticity compared to the isoxazole in the target compound .

- Compound 6 (): Features a thiadiazole-isoxazole system , where the sulfur atom in the thiadiazole ring increases polarity but may reduce metabolic stability compared to the benzofuran system .

- Compound 2B (): Utilizes a benzoic acid backbone with a cyano group and bulky tert-butyl substituents, which reduce solubility but enhance steric hindrance compared to the trimethoxyphenyl group .

Substituent Effects

- 3,4,5-Trimethoxyphenyl Group: Common in anticancer agents (e.g., combretastatin analogs), this group enhances binding to tubulin or kinase targets.

- Benzofuran vs.

- Acrylamide Linkage: The (Z)-configuration in the target compound may optimize hydrogen bonding with biological targets, whereas other derivatives (e.g., ’s cyano-substituted acrylamide) prioritize electrophilicity for covalent binding .

Physicochemical Properties

| Property | Target Compound | Compound 3 (Ev1) | Compound 6 (Ev3) | Compound 2B (Ev6) |

|---|---|---|---|---|

| Molecular Weight | ~460 (estimated) | Not reported | 348.39 | 420.51 |

| Key Functional Groups | Benzofuran, Trimethoxy | Furan, Oxazolone | Thiadiazole, Isoxazole | Cyano, tert-butyl |

| logP (estimated) | ~3.5 (highly lipophilic) | ~2.8 | ~2.2 | ~4.0 (due to tert-butyl) |

| Solubility | Low (DMSO-compatible) | Moderate (ethanol) | Low (ethanol) | Very low (apolar) |

Mechanistic and Computational Comparisons

- Structural Similarity Analysis : Using Tanimoto coefficients (), the target compound shares <50% similarity with thiadiazole or benzoic acid derivatives due to its unique benzofuran-isoxazole core .

- Docking Studies (Hypothetical) : The trimethoxyphenyl group likely interacts with hydrophobic pockets in kinase targets, while the benzofuran moiety may stabilize π-cation interactions absent in furan-based analogs .

Biological Activity

(Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that integrates a benzofuran moiety and an isoxazole ring. This combination is known for conferring a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Molecular Formula : C21H22N2O4

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a broad spectrum of biological activities. The specific compound under consideration has been evaluated for various pharmacological effects:

1. Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial properties. Studies show that compounds with benzofuran and isoxazole functionalities can inhibit the growth of various pathogenic microorganisms.

- Case Study : A series of benzofuran derivatives showed promising antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 8 μg/mL for certain compounds . The structural modifications significantly influenced their activity.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 3 | 8 | Antimycobacterial |

| Compound 4 | 2 | Antifungal |

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds containing the benzofuran moiety have been shown to induce apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that certain benzofuran derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds were found to have IC50 values lower than standard chemotherapeutics .

| Compound | IC50 (μg/mL) | Cancer Type |

|---|---|---|

| Compound A | 193.93 | Lung Cancer (A549) |

| Compound B | 371.36 | Control |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been linked to the activation of intrinsic apoptotic pathways.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (Z)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodology :

- Step 1 : Synthesize the isoxazole-benzofuran core via cyclization of hydroxylamine with a propargyl ether intermediate under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Functionalize the isoxazole with a methylamine group using reductive amination (NaBH₃CN, DMF) .

- Step 3 : Couple the acrylamide moiety via a Wittig or Horner-Wadsworth-Emmons reaction using 3,4,5-trimethoxyphenylpropionic acid derivatives to ensure (Z)-stereoselectivity .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify benzofuran (δ 6.8–7.5 ppm), isoxazole (δ 8.1–8.3 ppm), and acrylamide (δ 6.3–6.7 ppm for Z-configuration) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₅N₂O₆: 473.17) .

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., Z-configuration of acrylamide) .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) of the acrylamide group influence biological activity?

- Experimental Design :

- Synthesize both isomers via controlled reaction conditions (e.g., photoirradiation for E/Z interconversion) and compare their binding affinities using surface plasmon resonance (SPR) .

- Case Study : In analogous compounds, the Z-isomer showed 10-fold higher kinase inhibition due to optimal spatial alignment with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability across assays)?

- Approach :

- Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic inhibition) and cell-based (e.g., cytotoxicity in HeLa cells) systems .

- Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in synthesis or assay conditions .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

- Methodology :

- Substituent Modification : Replace 3,4,5-trimethoxyphenyl with fluorinated or nitro groups to modulate lipophilicity and hydrogen bonding .

- Bioisosteric Replacement : Swap benzofuran with thiophene or indole cores to evaluate scaffold flexibility .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with tubulin or histone deacetylases (HDACs) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.